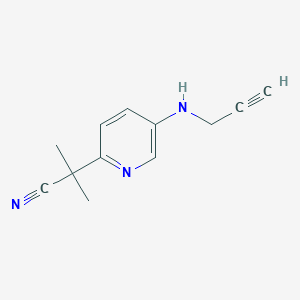methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)
2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl](phenyl)methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an epoxyisoindole structure, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The epoxyisoindole structure can be synthesized via a Diels-Alder reaction followed by epoxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
化学反应分析
Types of Reactions
2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the tetrazole ring .
科学研究应用
2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, inhibiting their activity. The epoxyisoindole structure may interact with biological membranes, affecting their integrity and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity .
相似化合物的比较
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Shares a similar triazole ring structure but lacks the epoxyisoindole and tetrazole components.
1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Contains a similar indene structure but does not have the tetrazole or epoxyisoindole groups.
Uniqueness
2-{1-(2-methylphenyl)-1H-tetrazol-5-ylmethyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C24H21N5O4 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
3-[[1-(2-methylphenyl)tetrazol-5-yl]-phenylmethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C24H21N5O4/c1-14-7-5-6-10-16(14)29-21(25-26-27-29)20(15-8-3-2-4-9-15)28-13-24-12-11-17(33-24)18(23(31)32)19(24)22(28)30/h2-12,17-20H,13H2,1H3,(H,31,32) |
InChI 键 |
HNRXJCZEOHTRIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N4CC56C=CC(O5)C(C6C4=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


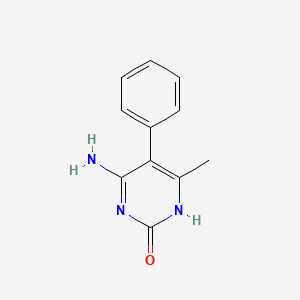

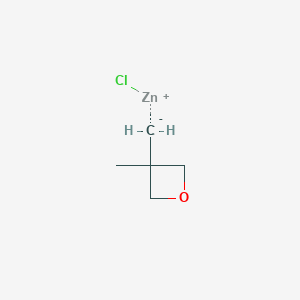

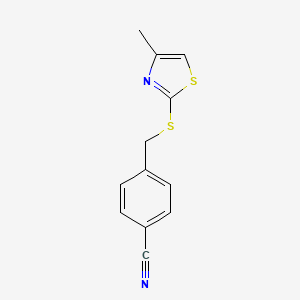
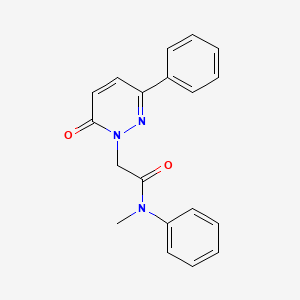
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
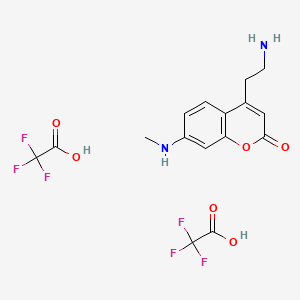
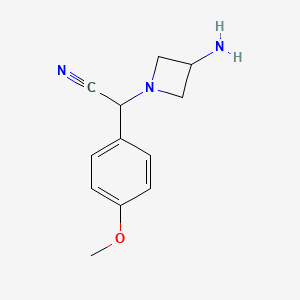


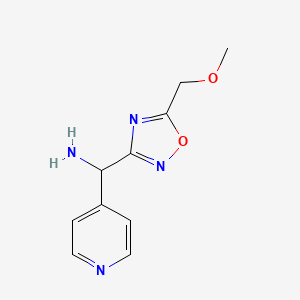
![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
